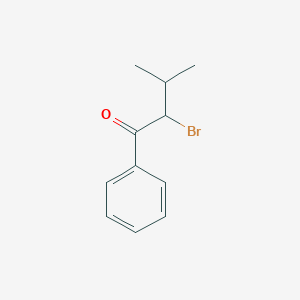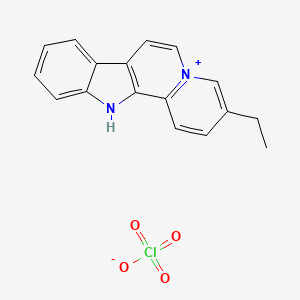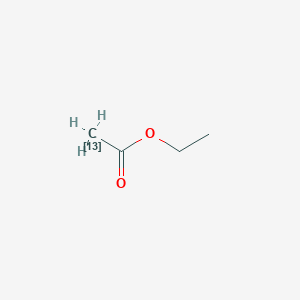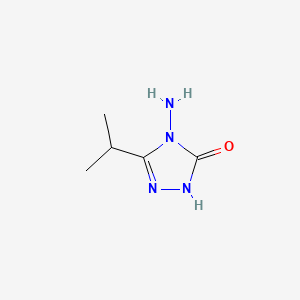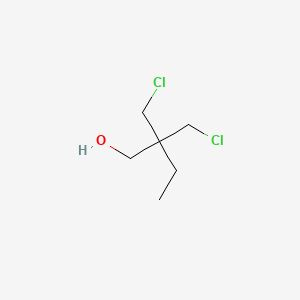
2,2-Bis(chloromethyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps and reagents. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, suggesting the use of organometallic reagents in the synthesis of chlorinated compounds . Similarly, the preparation of 1,2-bis(chlorodimethylgermyl)carborane and 1,2-bis(bromodimethylstannyl)carborane involved the reaction of dilithio-o-carborane with dichlorodimethylgermane and dibromodimethylstannane, respectively, indicating the use of halogenated reagents and metal-halogen exchange reactions .
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using various spectroscopic techniques. For example, the structure of 2,3-bis(diphenylphosphinyl)-1,3-butadiene was determined using NMR spectroscopy, which is a common method for determining the structure of organic compounds . This suggests that similar techniques could be used to analyze the molecular structure of 2,2-Bis(chloromethyl)butan-1-ol.
Chemical Reactions Analysis
The reactivity of related compounds shows a variety of chemical transformations. The Wurtz-type coupling reaction and salt elimination reactions were used to synthesize cyclic compounds from bis(chlorodimethylgermyl)carborane and bis(bromodimethylstannyl)carborane . These reactions demonstrate the potential for creating complex structures from simpler chlorinated precursors, which could be relevant for the chemical reactions of 2,2-Bis(chloromethyl)butan-1-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be influenced by their molecular structure. For instance, the solvatochromism and preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone were studied in different solvents and binary mixtures, indicating the compound's interactions with solvents and its solvation dynamics . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce polyesters suggests that biobased diols can be used to synthesize polymers with specific physical properties . These studies provide insights into how the structure of a compound like 2,2-Bis(chloromethyl)butan-1-ol could affect its physical and chemical properties.
Applications De Recherche Scientifique
Chloromethylation Processes
2,2-Bis(chloromethyl)butan-1-ol is involved in chloromethylation reactions. These reactions include the chloromethylation of benzene and alkylbenzenes, which are essential in the field of organic chemistry. Such processes are crucial for the preparation of various chloromethylated compounds, with implications in the development of new chemical entities (Olah, Beal, & Olah, 1976).
Modification of Resins
Research has shown that 2,2-Bis(chloromethyl)butan-1-ol can be used in modifying phenolphthalein polyetherketone resin. This modification makes the resin more environmentally friendly and economical, due to the non-carcinogenic nature and lower cost of 2,2-Bis(chloromethyl)butan-1-ol. This has significant implications in the field of polymer chemistry and materials science (Guo, Yu, Zhou, & Cui, 2011).
Application in Liquid Phase Behavior Studies
In studies exploring liquid phase behavior, 2,2-Bis(chloromethyl)butan-1-ol plays a role in examining the separation of water-butan-1-ol mixtures using ionic liquids. This research is vital for understanding the separation processes in industrial applications, particularly in the context of biofuel production (Wlazło & Domańska, 2016).
Enhancing Absorption Resin Properties
It is also used in the chloromethylation of highly crosslinking macroporous absorption resin D101. This application demonstrates its utility in enhancing the properties of resins, which is significant for adsorption and separation technologies in various industrial processes (Lei, 2010).
Propriétés
IUPAC Name |
2,2-bis(chloromethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYPMIIDSCISR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452064 |
Source


|
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(chloromethyl)butan-1-ol | |
CAS RN |
5381-54-4 |
Source


|
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

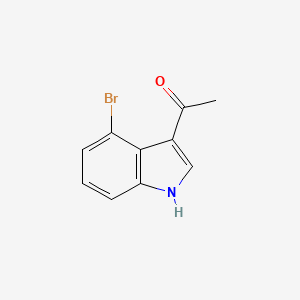
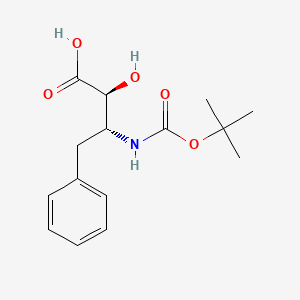
![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

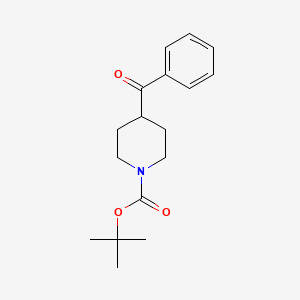

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)

